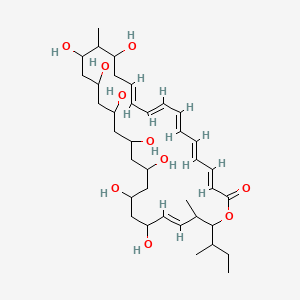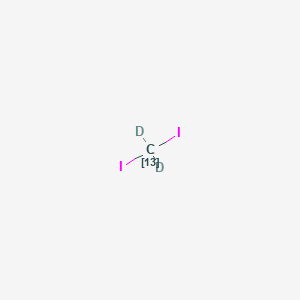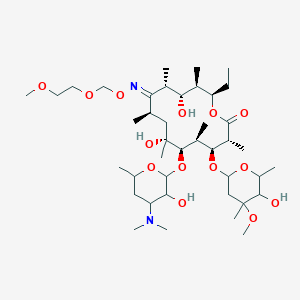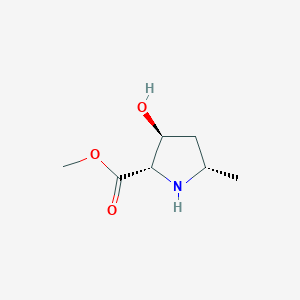
Ractopamine-10'-O-β-glucuronide (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ractopamine-10’-O-β-glucuronide (Mixture of Diastereomers) is a metabolite of Ractopamine, a β-adrenergic agonist and repartitioning agent. This compound is commonly used in the livestock industry to promote growth and increase muscle mass in animals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ractopamine-10’-O-β-glucuronide involves the glucuronidation of Ractopamine. This process typically requires the presence of glucuronic acid and specific enzymes that facilitate the conjugation reaction. The reaction conditions often include a controlled pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of Ractopamine-10’-O-β-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain the necessary conditions for enzyme activity and efficient production. The product is then purified using chromatographic techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ractopamine-10’-O-β-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydroxylated products .
Wissenschaftliche Forschungsanwendungen
Ractopamine-10’-O-β-glucuronide has several scientific research applications, including:
Chemistry: Used as a reference substance for studying β-adrenergic agonists and their metabolites.
Biology: Employed in studies investigating the metabolic pathways and effects of β-adrenergic agonists.
Medicine: Utilized in research on the pharmacokinetics and pharmacodynamics of β-adrenergic agonists.
Industry: Applied in the development of feed additives for livestock to enhance growth and muscle mass
Wirkmechanismus
Ractopamine-10’-O-β-glucuronide exerts its effects by interacting with β-adrenergic receptors. This interaction activates the adenylate cyclase pathway, leading to increased cyclic AMP levels and subsequent activation of protein kinase A. This cascade ultimately results in enhanced muscle growth and reduced fat deposition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clenbuterol: Another β-adrenergic agonist used for similar purposes in livestock.
Salbutamol: A β-adrenergic agonist primarily used as a bronchodilator in humans.
Terbutaline: Another β-adrenergic agonist used for asthma treatment
Uniqueness
Ractopamine-10’-O-β-glucuronide is unique due to its specific glucuronidation, which affects its metabolic stability and activity. This modification can influence its pharmacokinetics and pharmacodynamics compared to other β-adrenergic agonists .
Eigenschaften
CAS-Nummer |
166022-11-3 |
|---|---|
Molekularformel |
C₂₄H₃₁NO₉ |
Molekulargewicht |
477.5 |
Synonyme |
4-[1-Hydroxy-2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]ethyl]phenyl β-D-Glucopyranosiduronic Acid; (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(1-hydroxy-2-((4-(4-hydroxyphenyl)butan-2-yl)amino)ethyl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Amino-1-[4-(4-dibutylaminophenylazo)phenylazo]naphthalen-2-ol](/img/structure/B1142169.png)




